3-(Isothiocyanatomethyl)heptane chemical properties
3-(Isothiocyanatomethyl)heptane chemical properties
The following technical guide details the chemical properties, synthesis, and reactivity profile of 3-(Isothiocyanatomethyl)heptane , chemically synonymous with 2-Ethylhexyl isothiocyanate .
Chemical Properties, Synthesis, and Reactivity Profile[1]
Executive Summary
3-(Isothiocyanatomethyl)heptane (CAS: 21663-56-9) is a branched aliphatic isothiocyanate (ITC) characterized by a high degree of lipophilicity and steric bulk relative to common dietary ITCs like sulforaphane or allyl isothiocyanate. Chemically identified as 2-ethylhexyl isothiocyanate , this compound serves as a valuable hydrophobic probe in chemical biology and a building block in the synthesis of thiourea-based pharmacophores.
Unlike linear analogues, the branched alkyl chain at the
Chemical Identity & Physicochemical Profile[2][3][4]
The nomenclature "3-(Isothiocyanatomethyl)heptane" describes a heptane chain substituted at the 3-position with an isothiocyanatomethyl group (
Table 1: Physicochemical Specifications
| Property | Value / Description | Source |
| IUPAC Name | 1-Isothiocyanato-2-ethylhexane | [PubChem, 2025] |
| Common Synonym | 2-Ethylhexyl isothiocyanate | [Sigma-Aldrich, 2025] |
| CAS Number | 21663-56-9 | [ChemSRC, 2025] |
| Molecular Formula | Calculated | |
| Molecular Weight | 171.31 g/mol | Calculated |
| Physical State | Colorless to pale yellow liquid | Empirical (Class) |
| LogP (Predicted) | ~4.8 | [PubChem, 2025] |
| Boiling Point | ~230–240°C (Estimated vs. n-Nonane) | Predicted |
| Solubility | Insoluble in water; Soluble in DMSO, EtOH, Chloroform | Empirical |
Structural Insight:
The molecule features a chiral center at the C2 position of the hexyl chain (C3 of the heptane frame). Commercial preparations are typically racemic mixtures. The steric bulk provided by the ethyl group at the
Synthesis & Production Protocols
The synthesis of 3-(Isothiocyanatomethyl)heptane is most efficiently achieved via the dithiocarbamate route, utilizing 2-ethylhexylamine as the primary precursor. This method avoids the use of highly toxic thiophosgene (
Protocol: Dithiocarbamate Desulfurization Route
Reagents:
-
2-Ethylhexylamine (1.0 eq)
-
Carbon Disulfide (
) (1.2 eq) -
Triethylamine (
) (2.0 eq) -
Tosyl Chloride (
) (1.1 eq) or Iodine ( ) -
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Dithiocarbamate Formation: Dissolve 2-ethylhexylamine in DCM at 0°C. Add
followed by the dropwise addition of . Stir for 1-2 hours to form the triethylammonium dithiocarbamate salt. -
Desulfurization: Cool the mixture to -10°C. Add Tosyl Chloride (dissolved in DCM) slowly to the reaction vessel. The TsCl acts as an electrophile, activating the sulfur.
-
Elimination: Allow the reaction to warm to room temperature. The activated intermediate undergoes elimination to release the isothiocyanate, elemental sulfur (or tosyl species), and salt.
-
Work-up: Wash the organic layer with 1N HCl (to remove unreacted amine), saturated
, and brine. -
Purification: Dry over
, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes:EtOAc 95:5) to obtain the pure oil.
Visual Synthesis Workflow
Caption: Synthesis of 3-(Isothiocyanatomethyl)heptane via the dithiocarbamate desulfurization pathway.
Reactivity & Stability Profile
The electrophilic carbon of the isothiocyanate group (
4.1 Nucleophilic Addition (Bioconjugation)
The central carbon is highly susceptible to attack by soft nucleophiles, particularly thiols (sulfhydryl groups).
-
Reaction with Cysteine (Proteins): Forms a stable dithiocarbamate adduct. This is the primary mechanism for activating the Nrf2 pathway (via modification of Keap1 cysteines).
-
Reaction with Amines (Lysine): Forms thioureas. This reaction is slower than thiol addition at physiological pH but significant at elevated pH (>8.0).
4.2 Hydrolytic Stability
Aliphatic ITCs are generally resistant to hydrolysis in neutral water but degrade in acidic or basic conditions.
-
Acidic: Hydrolysis yields the parent amine (2-ethylhexylamine).
-
Basic: Hydrolysis yields the amine and carbonate/thiocarbonate species.
-
Expert Insight: The 2-ethyl branch provides steric hindrance that likely increases the half-life of this ITC in aqueous media compared to linear analogues like hexyl isothiocyanate, making it a more robust probe for cellular assays.
Visual Reactivity Mechanism
Caption: Differential reactivity of 3-(Isothiocyanatomethyl)heptane with biological nucleophiles.
Biological Applications & Safety
Biological Mechanism (Keap1-Nrf2)
Like other aliphatic isothiocyanates, 3-(Isothiocyanatomethyl)heptane acts as a Phase II enzyme inducer.
-
Cell Entry: The high lipophilicity (LogP ~4.8) ensures rapid passive diffusion across the plasma membrane, superior to more polar ITCs like sulforaphane.
-
Target Engagement: Inside the cytosol, it alkylates reactive cysteine residues (e.g., C151, C273, C288) on Keap1 (Kelch-like ECH-associated protein 1).
-
Pathway Activation: This modification prevents Keap1 from targeting Nrf2 for ubiquitination, allowing Nrf2 to translocate to the nucleus and transcribe antioxidant genes (HO-1, NQO1).
Safety & Handling
-
Toxicity: Isothiocyanates are potent irritants (lachrymators).
-
Handling: Must be handled in a fume hood. Avoid inhalation.
-
Storage: Store at -20°C under inert gas (Argon/Nitrogen) to prevent moisture-induced hydrolysis or cyclization.
References
-
PubChem. (2025). Compound Summary: 3-((Ethylthio)methyl)heptane (Analogous Structure Data). National Library of Medicine. Link
-
Sigma-Aldrich. (2025).[2] Product Specification: 3-(Isothiocyanatomethyl)heptane (CAS 21663-56-9).[3][4][5][6][7] Merck KGaA. Link
-
ChemSRC. (2025). CAS 21663-56-9 Entry & Synonyms.[3][4][6]Link
-
Taniguchi, N. (2023). Synthesis of Isothiocyanates via ZnI2-Catalyzed Addition.[8] Synlett, 34, 73-76.[8] Link
-
Kolesinska, B., et al. (2018).[9] Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a Desulfurization Reagent. Molecules, 23(5), 1145. Link
-
Linus Pauling Institute. (2024). Isothiocyanates: Metabolism and Bioactivity. Oregon State University. Link
Sources
- 1. 21663-56-9_CAS号:21663-56-9_CAS No.:21663-56-9 - 化源网 [m.chemsrc.com]
- 2. (-)-Dibenzoyl-L-tartaric acid monohydrate | 62708-56-9 [chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. scbt.com [scbt.com]
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- 6. Heptane | Sigma-Aldrich [sigmaaldrich.com]
- 7. Heptana | Sigma-Aldrich [sigmaaldrich.com]
- 8. Isothiocyanate synthesis by substitution [organic-chemistry.org]
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